The c-Myc protein is encoded by the MYC gene located on chromosome 8. It belongs to the basic helix-loop-helix leucine zipper transcription factor family, which interacts with other proteins to regulate gene expression. The trifluoroacetate salt form of c-Myc peptide is typically synthesized in laboratories for research purposes, particularly in studies related to cancer biology and cellular metabolism.
The synthesis of c-Myc peptide trifluoroacetate can be achieved through several methods, including:
The synthesis typically involves:
The molecular structure of c-Myc peptide trifluoroacetate reflects its sequence derived from the c-Myc protein. The specific sequence will dictate its secondary and tertiary structures, which are crucial for its biological activity.
The molecular weight and specific structural data depend on the amino acid composition of the synthesized peptide. For example, a typical fragment might consist of 14 to 84 amino acids, with varying degrees of post-translational modifications such as phosphorylation or acetylation.
The c-Myc peptide trifluoroacetate can participate in several biochemical reactions:
These reactions are often studied using techniques such as co-immunoprecipitation or surface plasmon resonance to analyze binding affinities and interaction dynamics.
c-Myc exerts its effects primarily through:
Studies have shown that increased levels of c-Myc lead to enhanced glucose uptake and lactate production, characteristic of the Warburg effect observed in cancer cells .
The physical properties of c-Myc peptide trifluoroacetate include:
Chemical properties involve:
c-Myc peptide trifluoroacetate has several applications in scientific research:
This compound serves as an important tool for understanding the complex regulatory mechanisms involving c-Myc in health and disease contexts.
Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the cornerstone for producing c-Myc-derived sequences. The process begins with anchoring the C-terminal amino acid (e.g., leucine in the c-Myc410–419 sequence EQKLISEEDL) to Rink amide resin (0.46 meq/g loading). Sequential coupling cycles involve:
Challenges in synthesizing c-Myc sequences stem from hydrophobic segments (e.g., MYC1–84) that promote aggregation. Strategies include:
Post-synthesis, cleavage from resin uses TFA/water/TIPS (92.5:5:2.5 v/v) for 3 h, yielding peptides as TFA salts. Crude purity for c-Myc55–68 averages 60–75%, necessitating chromatographic purification [3] [8].
Table 1: SPPS Optimization Parameters for c-Myc Peptides
Parameter | Standard Protocol | Optimized for c-Myc |
---|---|---|
Coupling Time | 30 min | 45–90 min (hydrophobic segments) |
Resin Loading | 0.6–1.0 mmol/g | 0.3–0.5 mmol/g (reduced aggregation) |
Deprotection Cycles | 1 × 10 min | 2 × 5 min (complete Fmoc removal) |
Aggregation Mitigation | None | 20% DMSO in DMF or pseudoprolines |
Automated fast-flow peptide synthesis (AFPS) revolutionizes the production of post-translationally modified (PTM) c-Myc variants by enabling real-time optimization of coupling/deprotection steps. Key advancements include:
For PTM incorporation (e.g., pT58/pS62 in MYC1–84 TAD domain):
Purification of PTM-rich peptides uses ion-pairing-free RP-HPLC with formic acid to avoid phosphate group masking. Yields for 84-mer MYC TAD reach 15–25% at >90% purity, confirmed by LC-MS and 31P NMR [1].
Table 2: AFPS Efficiency for PTM-Modified c-Myc Peptides
PTM Type | Sequence Length (AA) | Synthesis Time (h) | Isolated Yield (%) | Purity (%) |
---|---|---|---|---|
Monophosphorylated | 22 | 1.5 | 78 | 95 |
Pentaphosphorylated | 84 | 5.2 | 23 | 91 |
O-GlcNAc + Phospho | 84 | 6.0 | 18 | 89 |
Sulfated + Methylated | 42 | 3.0 | 65 | 94 |
Trifluoroacetate (TFA) counterions in synthetic peptides pose biological interference risks, including:
Counterion Exchange Methodologies:1. RP-SPE-Based Exchange:- Step 1: Load crude peptide onto C18 cartridge pre-equilibrated with 0.1% TFA- Step 2: Wash with 10 column volumes (CV) of 0.1% HCl/acetic acid- Step 3: Elute with ACN/water (70:30) + 0.1% HCl, yielding TFA content <0.36% [3]2. Lyophilization-Assisted Exchange:- Dissolve peptide in 0.1 M HCl, freeze, and lyophilize for 4 cycles- Less effective (residual TFA: 1–5%) due to strong ionic pairing [3]
Residual TFA Quantification:
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) reduces solvent use by 30% while increasing yield by 10% compared to batch RP-HPLC, critical for GMP manufacturing [8].
Non-canonical amino acids (ncAAs) enable precise installation of stable PTM mimetics in c-Myc peptides:
Case Study – Conformational Switch Modulation:c-MYC101–150 contains a druggable hydrophobic core that cycles between open (active) and closed (inactive) conformations. Incorporation of 4,4,4-trifluorovaline at position 129:
Synthetic Workflow for ncAA Incorporation:
Table 3: Non-Canonical Amino Acids in c-Myc Peptide Engineering
ncAA Type | Function | Incorporation Site in c-Myc | Effect on Bioactivity |
---|---|---|---|
p-Benzoylphenylalanine | Photo-crosslinking | Leu61 | Covalent Bin1 trapping upon UV exposure |
4,4,4-Trifluorovaline | Hydrophobic core stabilization | Val129 | TRRAP binding ↓ 20-fold |
Azidohomoalanine | Click chemistry handle | Lys148 | Fluorescent probe conjugation |
D-Threonine(β-GlcNAc) | Protease-resistant glycosylation | Thr58 | Blocks T58 phosphorylation |
CAS No.: 15751-45-8
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